molecular formula C11H16N2 B057174 2-Piperidinoaniline CAS No. 39643-31-7

2-Piperidinoaniline

Cat. No. B057174
CAS RN: 39643-31-7
M. Wt: 176.26 g/mol
InChI Key: OYECAJPUPWFCSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of piperidine derivatives, which are closely related to 2-piperidinoaniline. For instance, Lennox et al. (2018) described an electrochemical method for the cyanation of secondary piperidines, a process compatible with a wide range of substituents on the piperidine ring (Lennox et al., 2018). Boto et al. (2001) developed a synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of 2-piperidinoaniline and related compounds has been a subject of study. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines with piperidine substitutions, providing insights into the planar nature of these molecules and their molecular assembly, characterized by hydrogen bonds and π–π aromatic interactions (Perin et al., 2011).

Chemical Reactions and Properties

Piperidine derivatives exhibit a range of chemical reactions and properties. For example, the electrochemical aminoxyl-mediated α-cyanation of secondary piperidines as reported by Lennox et al. (2018) demonstrates the reactivity of these compounds in pharmaceutical building block diversification (Lennox et al., 2018).

Physical Properties Analysis

Cuervo et al. (2002) investigated the energetic, electronic, and structural properties of 2-piperidinic acid, providing valuable information on the physical properties of piperidine derivatives. Their study included ab initio and density functional theory calculations, revealing important aspects of these compounds in different states (Cuervo et al., 2002).

Scientific Research Applications

  • Pharmaceutical Building Block Diversification : Secondary piperidines, including 2-Piperidinoaniline, are fundamental building blocks in pharmaceuticals due to the prevalence of piperidines in commercial drugs. Research indicates an electrochemical method for the cyanation of these heterocycles, which is critical for synthesizing unnatural amino acids, a key step in drug design (Lennox et al., 2018).

  • Analytical Characterization : Piperidine derivatives have been characterized for their structural, spectroscopic, and analytical profiles. This includes their determination in biological matrices such as blood, urine, and vitreous humor, a crucial aspect in the forensic analysis of psychoactive substances (De Paoli et al., 2013).

  • DNA Strand Breakage and Sequencing : Piperidine is used to create strand breaks in DNA at sites of damaged bases in the Maxam-Gilbert chemical method of DNA sequencing. This application is vital for studying DNA damage and facilitating sequencing techniques (Mattes et al., 1986).

  • Fluorescent Probes for DNA Detection : Novel aminated benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized, characterized, and shown to significantly enhance fluorescence emission intensity. This indicates potential applications as DNA-specific fluorescent probes, aiding in various biotechnological and medical research applications (Perin et al., 2011).

  • Anticancer Compounds : Piperidine derivatives have been synthesized and studied for their antiproliferative effects against various human cancer cell lines, showing considerable growth inhibition. Such compounds are critical in the ongoing search for more effective cancer therapies (Harishkumar et al., 2018).

Safety And Hazards

2-Piperidinoaniline is identified as a substance for R&D use only and is not advised for medicinal, household, or other use . It has a GHS07 signal word “Warning” and hazard statements H319 and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYECAJPUPWFCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332568
Record name 2-Piperidinoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinoaniline

CAS RN

39643-31-7
Record name 2-Piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)aniline
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Synthesis routes and methods I

Procedure details

A solution of 1-(3-fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (EXAMPLE 20, Step 1, 1.00 g) in dry tetrahydrofuran (9.8 mL) at -78° C. under N2 is treated with sec-butyllithium (1.3M in cyclohexane, 3.64 mL) dropwise over 3 mins, and the resulting mixture is stirred at -78° C. for 2 hrs. The mixture is then treated with a solution of N-(carbobenzyloxy)-4-piperidone (919 mg) in dry tetrahydrofuran (3.9 mL) dropwise over 2 mins and is stirred at -78° C. for 2 hrs. The mixture is then warmed to -20° C. over 1 hr and quenched with saturated aqueous ammonium chloride (5 mL), diluted with water (20 mL), the layers are separated, the aqueous phase is extracted with diethyl ether (20 mL), and the combined organic phase is washed with saline (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is dissolved in methanol (15 mL) and treated with anhydrous potassium carbonate (544 mg, 3.94 mmol), and the mixture is stirred at ambient temperature for 30 mins, concentrated under reduced pressure, diluted with diethyl ether (30 mL), washed with water (20 mL) and saline (10 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the crude 4-hydroxy)piperidinyl benzenamine intermediate (Rf =0.25 by TLC, ethyl acetate/hexane (50/50). A mixture of this intermediate and N,N-dimethylaniline (1.00 mL) in tetrahydrofuran (20 mL) is cooled to -20° C. and treated with benzyl chloroformate (0.59 mL), and the resulting mixture is stirred at -20° C. for 1 hr. The mixture is then diluted with saturated aqueous potassium carbonate (5 mL), water (25 mL) and diethyl ether (25 mL) and saline (20 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is chromatographed on silica gel (230-400 mesh, 150 g), eluting with a gradient of ethyl acetate/hexane (25/75-50/50), and those fractions with an Rf =0.47 by TLC (ethyl acetate/hexane, 50/50) are pooled and concentrated to give the title compound, NMR (400 MHz, CDCl3) 7.35, 7.00, 6.92, 5.20, 5.16, 4.10, 3.32, 2.15 and 1.79 δ and Anal. calculated for C27H27FN2O5 : C, 67.77; H, 5.69; N, 5.85. Found: C, 67.44; H, 5.83; N, 5.65.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
solvent
Reaction Step One
Quantity
919 mg
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
solvent
Reaction Step Two
Quantity
544 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (1.50 ml, 18.0 mmol) and anhydrous tin dichloride (1.45 g, 7.64 mmol) were sequentially added at 0° C. to a methanol (10 ml) solution of 1-(2-nitrophenyl)piperidine (315 mg, 1.52 mmol) obtained as described in Referential Example 18-1. The resulting mixture was warmed to room temperature and stirred for 17 hours. A saturated aqueous solution of sodium bicarbonate was added to the mixture. The resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20 g, hexane/ethyl acetate=15/1). Thus, 2-(1-piperidinyl)aniline (238 mg, 88.8%) was yielded as a pale yellow oily material.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
I Baxter, DW Cameron - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… cooled solution of 5-methyl-2-piperidinoaniline (3.8 g.) in pyridine (20 ml.) was added benzenesulphonyl chloride (2.8 ml.). The mixture was kept overnight and poured onto ice. The …
Number of citations: 0 pubs.rsc.org
AV Lipeeva, EE Shul'ts, MM Shakirov… - Russian journal of …, 2010 - Springer
… Commercial L- and D-valinol, L-phenylalanine methyl ester, 2-aminobutanoic acid, 2-piperidinoaniline, 4-fluoroaniline, and 3,4,5-trimethoxyaniline (from Alfa Aesar), morpholine, …
Number of citations: 7 link.springer.com
S de Castro, R Chicharro, VJ Arán - Journal of the Chemical Society …, 2002 - pubs.rsc.org
The cyclization of 2-dialkylamino-2′-halogeno- and 2-chloro-2′-(dialkylamino)acetanilides to quinoxaline derivatives has been studied in detail. These reactions proceed, respectively…
Number of citations: 31 pubs.rsc.org
DP Ainsworth, O Meth-Cohn… - Journal of the Chemical …, 1968 - pubs.rsc.org
… In a typical example a solution of 2-piperidinoaniline (8-9 g.) in hydrochloric acid (17.5 ml.) and water (10 ml.) was diazotised at 0" with an aqueous solution (15 ml.) of sodium nitrite (5 g.…
Number of citations: 4 pubs.rsc.org
AV Lipeeva, EE Shul'ts, MM Shakirov… - Russian Journal of …, 2011 - Springer
… Furocoumarins modified with a 2-piperidinoaniline fragment attract interest taking into account that some furfurylpiperidinoaniline derivatives were found to act as selective cFMS …
Number of citations: 4 link.springer.com
H Suschitzky, RE Walrond, R Hull - Journal of the Chemical Society …, 1977 - pubs.rsc.org
Anils react with chlorosulphonyl isocyanate (CSI) to yield triazinediones, whereas azines produce triazolotriazolones. Other compounds containing carbon–nitrogen double bonds (…
Number of citations: 30 pubs.rsc.org
MAM Alho, Y Marrero-Ponce, SJ Barigye… - Bioorganic & medicinal …, 2014 - Elsevier
Protozoan parasites have been one of the most significant public health problems for centuries and several human infections caused by them have massive global impact. Most of the …
Number of citations: 15 www.sciencedirect.com
MAM Alho, Y Marrero-Ponce… - Proceedings of the …, 2008 - academia.edu
… 5 min) into a solution of 5-nitro-2-piperidinoaniline (1) 70 (8.85 g, 40 mmol) in acetone (150 mL). After 15 min, an additional amount of bromoacetyl bromide (ca. 1 mL) was dropped and …
Number of citations: 2 www.academia.edu
AV Butin, IV Trushkov, OV Serdyuk… - Fluorine in Heterocyclic …, 2014 - Springer
… Thus, 2-piperidinoaniline 284 was acylated with 5-trifluoromethyl-2-furoyl chloride 285 searching for new inhibitors of colony-stimulated factor-1 receptor, but product 286 appeared to …
Number of citations: 3 link.springer.com
PN Gurjar - 2018 - search.proquest.com
Malignant diseases or in common terms Cancer is one of the major causes of death in the world. Cancer patients are treated using several advanced techniques including surgery, …
Number of citations: 1 search.proquest.com

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